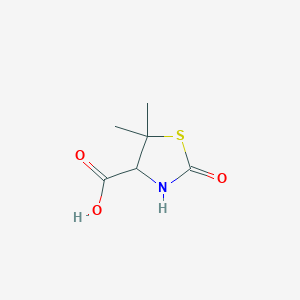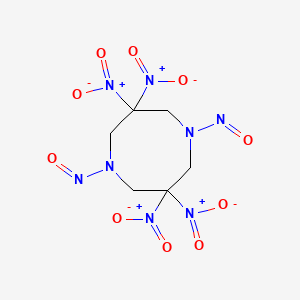
2-(cyclopentyloxy)-1H-isoindole-1,3(2H)-dione
概述
描述
2-(Cyclopentyloxy)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The compound is characterized by the presence of a cyclopentyloxy group attached to the nitrogen atom of the isoindole ring. This structural feature imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with cyclopentanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Phthalic Anhydride and Cyclopentanol Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and high yield of the product.
化学反应分析
Types of Reactions
2-(Cyclopentyloxy)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, room temperature to elevated temperatures
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous solvents, low temperatures
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Solvent choice depends on the nucleophile, temperature varies
Major Products Formed
Oxidation: Formation of isoindole oxides
Reduction: Formation of isoindole amines
Substitution: Formation of various substituted isoindole derivatives
科学研究应用
2-(Cyclopentyloxy)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 2-(cyclopentyloxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
相似化合物的比较
Similar Compounds
- 2-(Cyclohexyloxy)-1H-isoindole-1,3(2H)-dione
- 2-(Cyclobutyloxy)-1H-isoindole-1,3(2H)-dione
- 2-(Cyclopropoxy)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-(Cyclopentyloxy)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
2-cyclopentyloxyisoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO3/c15-12-10-7-3-4-8-11(10)13(16)14(12)17-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
InChI 键 |
NVPKORYDZQJTSQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)ON2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1,2,3,4-tetrahydropyrrolo[3,4-b]indole](/img/structure/B8395464.png)

![methyl 2-(3-iodo-1H-pyrazolo[3,4-c]pyridazin-1-yl)acetate](/img/structure/B8395477.png)

![2,4-Dichloro-6-[(isopropylsulfonyl)methyl]pyrimidine](/img/structure/B8395482.png)


![tert-Butyl 7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl-carbamate](/img/structure/B8395500.png)





